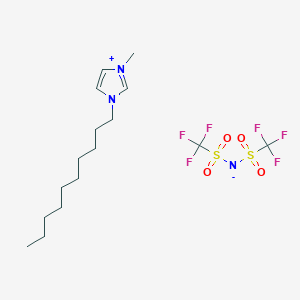

1-Decyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Descripción general

Descripción

1-Decyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is a useful research compound. Its molecular formula is C16H27F6N3O4S2 and its molecular weight is 503.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Decyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide typically involves the following steps:

Formation of 1-Decyl-3-methylimidazolium chloride: This is achieved by reacting 1-decylimidazole with methyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous reactors: To ensure efficient mixing and reaction control.

Purification steps: Including filtration and distillation to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions

1-Decyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the imidazolium cation.

Complexation Reactions: It forms complexes with metal ions, which are useful in catalysis.

Common Reagents and Conditions

Nucleophiles: Such as halides and alkoxides for substitution reactions.

Metal Salts: For complexation reactions, typically under mild conditions.

Major Products

Substituted Imidazolium Compounds: From nucleophilic substitution.

Metal Complexes: From complexation reactions.

Aplicaciones Científicas De Investigación

Biomedical Applications

Antimicrobial Properties

Recent studies have highlighted the potential of [DMIM][TFSI] as a biocompatible antibacterial agent. Research indicates that this ionic liquid can disrupt bacterial cell membranes, leading to effective lysis of Escherichia coli cells. The long alkyl chain of the cation plays a crucial role in this mechanism, making it suitable for biomedical applications where antimicrobial properties are required without significant cytotoxicity to mammalian cells .

Drug Delivery Systems

The unique solvation properties of ionic liquids like [DMIM][TFSI] make them ideal candidates for drug delivery systems. Their ability to solubilize a wide range of pharmaceutical compounds enhances the bioavailability of drugs, thereby improving therapeutic outcomes. The tunability of ionic liquids allows for the optimization of release profiles in controlled drug delivery applications.

Energy Applications

Electrolytes in Batteries and Supercapacitors

[DMIM][TFSI] is recognized for its high ionic conductivity and thermal stability, making it an excellent candidate for use as an electrolyte in batteries and supercapacitors. Its wide electrochemical window (up to 4.6 V) allows for safe operation at high voltages, which is critical for advanced energy storage systems . Additionally, the viscosity of [DMIM][TFSI] (113 cP at 25 °C) is favorable for maintaining efficient ionic transport within these devices.

Fuel Cells

The use of [DMIM][TFSI] in fuel cells has been explored due to its low volatility and non-flammability compared to traditional organic solvents. These properties enhance the safety and performance of fuel cells by reducing risks associated with volatile organic compounds during operation.

Nanotechnology Applications

Nanoparticle Synthesis

[DMIM][TFSI] has been employed in the synthesis of nanoparticles, particularly metal nanoparticles, through reduction processes. The ionic liquid acts as both a solvent and stabilizing agent, facilitating controlled growth and preventing agglomeration of nanoparticles. This application is crucial in developing nanomaterials for various industrial applications.

Coating Technologies

The surface-active nature of [DMIM][TFSI] enables its use in coating technologies where enhanced adhesion and durability are required. Its ability to modify surface properties can lead to improved performance in various coatings, including anti-corrosive and hydrophobic surfaces.

Environmental Applications

Solvent for Green Chemistry

As a green solvent, [DMIM][TFSI] replaces traditional organic solvents in chemical reactions, reducing environmental impact. Its low vapor pressure minimizes air pollution risks associated with volatile organic compounds, aligning with sustainable chemistry practices.

Extraction Processes

The unique solubility characteristics of [DMIM][TFSI] allow it to be used in extraction processes, such as the extraction of heavy metals from wastewater or the separation of valuable compounds from biomass. This application is vital for environmental remediation efforts.

-

Antimicrobial Efficacy Study

A study conducted using Langmuir monolayer techniques demonstrated that [DMIM][TFSI] effectively induces bacterial cell lysis through membrane disruption mechanisms, showcasing its potential as a biocompatible antimicrobial agent . -

Battery Performance Evaluation

Research evaluating the performance of lithium-ion batteries with [DMIM][TFSI] as an electrolyte showed improved charge-discharge rates and stability compared to conventional electrolytes, highlighting its suitability for next-generation energy storage solutions . -

Nanoparticle Synthesis Investigation

A case study on the synthesis of silver nanoparticles using [DMIM][TFSI] revealed that the ionic liquid facilitates uniform particle size distribution while preventing agglomeration, making it advantageous for applications in catalysis and sensing technologies.

Mecanismo De Acción

The mechanism of action of 1-Decyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide involves:

Ionic Interactions: The imidazolium cation interacts with various substrates through ionic bonds.

Solvation Effects: The bis(trifluoromethylsulfonyl)imide anion enhances solubility and stability of the compound in different solvents.

Comparación Con Compuestos Similares

Similar Compounds

- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

- 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Uniqueness

1-Decyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is unique due to its longer alkyl chain, which imparts higher hydrophobicity and lower viscosity compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring low viscosity and high thermal stability .

Actividad Biológica

1-Decyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, often abbreviated as [C10mim][NTf2], is an ionic liquid that has gained attention for its unique properties and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Overview of the Compound

- Molecular Formula : C16H27F6N3O4S2

- Molecular Weight : 503.52 g/mol

- Physical State : Liquid at room temperature, with a melting point of -19°C and a density of 1.29 g/cm³.

This compound exhibits significant biological activity primarily through its interaction with microbial cell membranes. The long alkyl chain contributes to its surface-active properties, leading to disruption of bacterial membranes, which is a key factor in its antimicrobial efficacy .

Biochemical Pathways

The compound's role as a solvent in various biochemical reactions suggests that it may influence multiple pathways depending on the reaction context. Its unique physicochemical properties allow it to stabilize various biochemical reactions, potentially enhancing reaction rates and selectivity.

Antimicrobial Properties

Recent studies have demonstrated that [C10mim][NTf2] exhibits strong antimicrobial activity against Escherichia coli. The mechanism involves membrane disruption, leading to cell lysis. This property makes it a candidate for applications in antimicrobial coatings and biocides .

Cytotoxicity and Biocompatibility

While demonstrating antimicrobial properties, the biocompatibility of [C10mim][NTf2] has also been evaluated. It has shown relatively low cytotoxicity towards mammalian cells at certain concentrations, indicating potential for safe use in biological applications .

Study on Antimicrobial Activity

A study utilized the Langmuir monolayer technique to assess the interaction of [C10mim][NTf2] with bacterial membranes. Results indicated that the ionic liquid effectively disrupts E. coli membranes, leading to significant bacterial cell death .

Application in Solvent Systems

In another investigation, [C10mim][NTf2] was explored as a solvent for separating water from organic solvents like 1-propanol. The study highlighted its effectiveness in enhancing separation efficiency due to its unique solvation properties .

Comparison of Ionic Liquids' Properties

| Ionic Liquid | Molecular Formula | CAS Number | Antimicrobial Activity |

|---|---|---|---|

| This compound | C16H27F6N3O4S2 | 433337-23-6 | Effective against E. coli |

| 1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | C21H40F6N3O4S2 | 404001-50-9 | Higher activity than [C10mim][NTf2] |

| Triethyl tetradecyl ammonium bis(trifluoromethylsulfonyl)imide | C20H44F6N2O4S2 | N/A | Moderate activity |

Propiedades

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-decyl-3-methylimidazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N2.C2F6NO4S2/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h12-14H,3-11H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVGZWFCGPUVSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27F6N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047913 | |

| Record name | 1-Decyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433337-23-6 | |

| Record name | 1-Decyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Decyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.